Diethyl 2-(2-chloro-6-fluorophenyl)malonate
Overview
Description
Diethyl 2-(2-chloro-6-fluorophenyl)malonate is an organic compound with the molecular formula C13H14ClFO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloro-6-fluorophenyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-chloro-6-fluorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-6-fluorophenyl)malonate.
Hydrolysis: Diethyl 2-(2-chloro-6-fluorophenyl)malonic acid.
Reduction: Diethyl 2-(2-chloro-6-fluorophenyl)malonyl alcohol.
Scientific Research Applications
Diethyl 2-(2-chloro-6-fluorophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use. The pathways involved often include those related to metabolic processes and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-chlorophenyl)malonate
- Diethyl 2-(2-fluorophenyl)malonate
- Diethyl 2-(2-bromophenyl)malonate
Uniqueness
Diethyl 2-(2-chloro-6-fluorophenyl)malonate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTSAIIWPRPCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382191 | |
Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190521-88-1 | |
Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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